molecular formula C10H9N3O2 B1461790 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152510-81-0

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1461790
CAS No.: 1152510-81-0
M. Wt: 203.2 g/mol
InChI Key: WQYDINHISJQINO-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid” is an organic compound that contains a pyrazole ring and a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms while the pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains a carboxylic acid functional group and a methyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction . The pyridine ring could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, which are aromatic and contribute to the stability of the molecule . The presence of the carboxylic acid group would make the compound acidic .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion . The pyridine ring could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds . This could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The research into 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives primarily focuses on their synthesis, structural characterization, and potential applications in various fields such as materials science, pharmaceuticals, and chemical sensing. One study detailed the synthesis and crystal structure analysis of pyrazole derivatives, emphasizing their stability and theoretical properties through density-functional-theory (DFT) calculations and X-ray diffraction. These derivatives exhibit significant interest due to their potential in forming stable compounds with desirable physical and chemical properties (Shen et al., 2012).

Antimicrobial and Antimycobacterial Activities

Another area of research explores the antimicrobial and antimycobacterial activities of pyrazolopyridine carboxylic acids. These compounds were synthesized and evaluated for their antibacterial properties, with some showing effectiveness as antibacterial agents. This suggests their potential use in developing new antimicrobial drugs (Maqbool et al., 2014).

Organometallic Complexes for Anticancer Applications

Organometallic complexes containing pyrazole-pyridine derivatives have been investigated for their anticancer properties. Such studies involve synthesizing complexes with metals like Ru and Os, which are known for their potential cyclin-dependent kinase (Cdk) inhibitory activity, offering a pathway for cancer treatment strategies (Stepanenko et al., 2011).

Chemical Sensing

Research on pyrazole derivatives extends to their application in chemical sensing, particularly for metal ions. A study highlighted the synthesis of a pyridine–pyrazole-based probe for sensitive and selective detection of Al3+ ions. Such compounds could be instrumental in environmental monitoring and biomedical diagnostics, demonstrating the versatility of pyrazole derivatives in sensing applications (Naskar et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific conditions under which it is handled .

Future Directions

Future research could explore the potential applications of this compound, for example in the development of new drugs . Its synthesis could also be optimized to improve yield and reduce costs .

Properties

IUPAC Name

1-methyl-3-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-7(10(14)15)9(12-13)8-4-2-3-5-11-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYDINHISJQINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152510-81-0
Record name 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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